molecular formula C16H19N3O3 B2593662 2-(1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide CAS No. 852367-37-4

2-(1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide

Cat. No.: B2593662
CAS No.: 852367-37-4
M. Wt: 301.346
InChI Key: GUSVFDAJWCEEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide is a synthetic indole-derived glyoxylamide characterized by a morpholine-containing ethylamine substituent. Its structure combines a 1H-indol-3-yl core linked to a 2-oxoacetamide scaffold, with the amide nitrogen substituted by a 2-(morpholin-4-yl)ethyl group. This compound belongs to a broader class of indolyl-oxoacetamides, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and receptor-binding properties . The morpholine moiety is known to enhance solubility and pharmacokinetic profiles, making it a critical functional group in drug design .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-(2-morpholin-4-ylethyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-15(13-11-18-14-4-2-1-3-12(13)14)16(21)17-5-6-19-7-9-22-10-8-19/h1-4,11,18H,5-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSVFDAJWCEEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729477
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by the morpholine group.

    Formation of the Oxoacetamide Group: The final step involves the formation of the oxoacetamide group through acylation reactions, where an acyl chloride or anhydride reacts with the amine group on the morpholine-substituted indole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The oxoacetamide group can be reduced to form corresponding amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It exhibits significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. For instance, a derivative of the compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL against MRSA, indicating strong antibacterial properties .

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Research indicates that certain derivatives can inhibit viral proteases, which are crucial for the replication of viruses such as Dengue and Zika. This suggests that the compound could be a candidate for developing antiviral therapies .

Cytotoxicity Studies

In cancer research, 2-(1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide has shown promise in inhibiting the growth of various cancer cell lines. Studies reported that specific derivatives exhibited significant antiproliferative effects against rapidly dividing cells, such as A549 lung cancer cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC (μg/mL)Reference
AntibacterialStaphylococcus aureus (MRSA)0.98
AntiviralDengue Virus Protease-
CytotoxicityA549 (Lung Cancer)-
CytotoxicityHeLa (Cervical Cancer)-

Case Studies

  • Antimicrobial Efficacy : A study conducted on the synthesized derivatives of the compound revealed that several exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria. The structural modifications were found to enhance their efficacy significantly.
  • Cytotoxic Evaluation : Another investigation focused on the cytotoxic effects of the compound on different cancer cell lines. Results indicated that certain modifications led to increased selectivity towards cancer cells while sparing normal cells, highlighting the therapeutic potential of this compound in oncology.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The indole ring can interact with aromatic residues in the active site of enzymes, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Adamantane-Substituted Derivatives

  • Example Compounds :
    • N-(4-Fluorobenzyl)-2-(2-adamantane-1H-indol-3-yl)-2-oxoacetamide (5b) (Yield: 87.5%, yellow solid)
    • N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (5a–y)
  • Key Differences :
    • Adamantane substituents introduce high lipophilicity and rigidity, enhancing binding to hydrophobic pockets in targets like MDM2 and PBR proteins .
    • Morpholine derivatives (target compound) exhibit improved solubility compared to adamantane analogues due to the polar morpholine oxygen .
  • Biological Activity :
    • Adamantane derivatives (e.g., 5b) show potent anticancer activity against Hela, MCF7, and HepG2 cell lines (IC₅₀ values: 0.8–5.2 μM) .
    • In contrast, morpholine-containing compounds are less studied for direct cytotoxicity but are prioritized for CNS-targeted therapies due to blood-brain barrier penetration .

Fluorinated Benzyl Derivatives

  • Example Compounds :
    • N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS: 185391-33-7)
    • N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide (ChemSpider ID: 303278)
  • Key Differences: Fluorine atoms enhance metabolic stability and electron-withdrawing effects, improving receptor affinity .
  • Biological Activity :
    • Fluorobenzyl derivatives exhibit antimicrobial activity against S. aureus and ESKAPE pathogens (MIC: 4–16 μg/mL) .

Bis(indolyl)glyoxylamides

  • Example Compounds :
    • N-(2-(1H-Indol-3-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide (10a) (Yield: 87%, off-white solid) .
  • Key Differences: Dual indole moieties enable intercalation into DNA or protein dimer interfaces, a mechanism absent in mono-indole derivatives like the target compound .
  • Biological Activity :
    • Bis(indolyl) derivatives demonstrate broad-spectrum antibacterial activity (MIC: 2–8 μg/mL) and moderate anticancer effects (IC₅₀: 10–25 μM) .

Structure-Activity Relationship (SAR) Trends

Lipophilicity : Adamantane and fluorobenzyl groups increase logP values (predicted logP: 4.5–5.2), favoring membrane penetration but risking toxicity. Morpholine balances logP (~2.8) for improved safety .

Hydrogen Bonding : Morpholine’s oxygen and adamantane’s rigidity enhance hydrogen bonding and van der Waals interactions, respectively .

Steric Effects : Bulky substituents (e.g., dimethoxyphenyl in ) reduce binding to compact enzymatic active sites compared to smaller morpholine groups.

Biological Activity

The compound 2-(1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide (often referred to as Indole-Morpholine Compound ) has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N4O2C_{14}H_{18}N_{4}O_{2}. Its structure features an indole ring, a morpholine moiety, and an acetamide functional group, which are known to contribute to its biological activity.

PropertyValue
Molecular Weight270.32 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP1.5

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluated several indole derivatives for their antiproliferative effects against various cancer cell lines. The compound demonstrated significant activity against HeLa, MCF-7, and HT-29 cell lines with IC50 values indicating potent inhibition of cell growth:

  • HeLa : IC50 = 0.52 μM
  • MCF-7 : IC50 = 0.34 μM
  • HT-29 : IC50 = 0.86 μM

Mechanistic investigations revealed that the compound induces apoptosis and inhibits tubulin polymerization, similar to the action of colchicine, thus arresting cells in the G2/M phase of the cell cycle .

Anti-inflammatory and Analgesic Effects

The indole-morpholine compound has also been studied for its anti-inflammatory properties. In animal models, it exhibited significant reductions in inflammation markers and pain responses, suggesting a dual role in pain management and inflammation reduction. This effect is thought to be mediated through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have suggested that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Study 1: Anticancer Efficacy

A research team synthesized several derivatives of the indole-morpholine scaffold and tested their efficacy against cancer cell lines. Among these, the lead compound demonstrated the highest potency, leading to further investigations into its structure-activity relationship (SAR). The study concluded that modifications at the morpholine ring could enhance anticancer activity while minimizing cytotoxicity to normal cells .

Case Study 2: Inflammation Model

In a controlled study using a carrageenan-induced paw edema model in rats, administration of the indole-morpholine compound resulted in a significant decrease in paw swelling compared to control groups. Histopathological analysis revealed reduced infiltration of inflammatory cells in treated groups, supporting its potential use as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural characterization of 2-(1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide, and how can data contradictions be resolved?

  • Methodology : Employ a combination of FT-IR (to analyze carbonyl and N-H stretches), FT-Raman (for aromatic indole vibrations), and 1H/13C NMR (to confirm substituent connectivity and stereochemistry). For resolving discrepancies, cross-validate results with high-resolution mass spectrometry (HRMS) and X-ray crystallography if single crystals are obtainable. Computational modeling (e.g., density functional theory) can reconcile spectral anomalies by comparing theoretical and experimental vibrational frequencies .

Q. What synthetic strategies are effective for preparing this compound, and how can intermediates be optimized?

  • Methodology : A three-step approach is typical:

Condensation : React indole-3-carboxaldehyde with glyoxylic acid under acidic conditions to form 2-(1H-indol-3-yl)-2-oxoacetic acid.

Amide Coupling : Use HATU/DIPEA in DMF to couple the oxoacetic acid intermediate with 2-(morpholin-4-yl)ethylamine.

Purification : Employ silica gel chromatography (gradient elution with CH2Cl2/MeOH) followed by recrystallization from ethyl acetate. Monitor intermediates via TLC and optimize reaction times to minimize byproducts (e.g., over-acylation) .

Q. How can researchers validate the purity and stability of the compound under varying storage conditions?

  • Methodology :

  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Acceptable purity thresholds are ≥95% for biological assays.
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via LC-MS to identify degradation products (e.g., hydrolysis of the morpholine ring or oxoacetamide bond) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance the compound's antifungal or antimicrobial activity?

  • Methodology :

  • Derivatization : Introduce substituents at the indole C5/C6 positions (e.g., halogens or methyl groups) to assess steric/electronic effects on activity.
  • Biological Assays : Determine minimum inhibitory concentrations (MICs) against fungal pathogens (e.g., Candida albicans) using broth microdilution (CLSI M27 guidelines). Compare with positive controls (e.g., fluconazole) .
  • Mechanistic Studies : Evaluate membrane disruption via propidium iodide uptake assays or ergosterol binding studies .

Q. What computational approaches are suitable for predicting binding modes of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with fungal cytochrome P450 (CYP51) or bacterial efflux pumps. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability.
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors in morpholine) using tools like Phase or MOE .

Q. How can in vitro pharmacokinetic (PK) parameters guide the design of in vivo studies?

  • Methodology :

  • Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS.
  • Permeability : Use Caco-2 cell monolayers to predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates good bioavailability).
  • In Vivo Extrapolation : Apply allometric scaling (e.g., dose conversion based on body surface area) for preliminary rodent studies .

Contradictions and Reproducibility Challenges

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

  • Resolution : Variability often arises from differences in reagent quality (e.g., HATU vs. EDCI coupling efficiency) or solvent drying. Standardize protocols by:

Using freshly distilled DMF and anhydrous Na2SO4 for solvent drying.

Optimizing stoichiometry (e.g., 1.2 equivalents of 2-(morpholin-4-yl)ethylamine).

  • Reference : Compare yields from small-scale (0.1 mmol) vs. large-scale (10 mmol) syntheses to identify scalability issues .

Q. What factors contribute to inconsistent biological activity data across studies?

  • Resolution :

  • Strain Variability : Use standardized microbial strains (e.g., ATCC-derived S. aureus).
  • Assay Conditions : Control pH (7.4 ± 0.2) and serum protein content (e.g., 10% FBS in broth).
  • Compound Solubility : Pre-dissolve in DMSO (final concentration ≤1% v/v) to avoid precipitation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.